molecular formula C17H27ClN2O2 B6105894 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride

1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride

Cat. No.: B6105894
M. Wt: 326.9 g/mol
InChI Key: BKUCFCFKGDREAC-UHFFFAOYSA-N
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Description

1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring and a methoxy-substituted phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride typically involves the reaction of 4-methoxy-2-prop-2-enylphenol with 1-(3-chloropropyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness: 1-[3-(4-Methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride is unique due to its specific combination of a methoxy-substituted phenoxy group and a piperazine ring, which imparts distinct chemical and biological properties. Its ability to inhibit STAT3 activation sets it apart from other similar compounds.

Properties

IUPAC Name

1-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-3-5-15-14-16(20-2)6-7-17(15)21-13-4-10-19-11-8-18-9-12-19;/h3,6-7,14,18H,1,4-5,8-13H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUCFCFKGDREAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCCN2CCNCC2)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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